4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
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Overview
Description
4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-methylpropoxy group and a 2-(2-methyl-1,3-thiazol-4-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with ammonia to yield 4-aminobenzoic acid.
Substitution with 2-methylpropoxy Group: The 4-aminobenzoic acid is then reacted with 2-methylpropanol in the presence of a dehydrating agent such as sulfuric acid to form 4-(2-methylpropoxy)benzoic acid.
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-bromoacetophenone with thiourea to form 2-(2-methyl-1,3-thiazol-4-yl)ethanone.
Coupling Reaction: Finally, the 4-(2-methylpropoxy)benzoic acid is coupled with 2-(2-methyl-1,3-thiazol-4-yl)ethanone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid
- N-(2-(2-methyl-1,3-thiazol-4-yl)ethyl)benzamide
- 4-(2-methylpropoxy)benzoic acid
Uniqueness
4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to the combination of the benzamide core with both the 2-methylpropoxy and 2-(2-methyl-1,3-thiazol-4-yl)ethyl groups. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds.
Properties
Molecular Formula |
C17H22N2O2S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H22N2O2S/c1-12(2)10-21-16-6-4-14(5-7-16)17(20)18-9-8-15-11-22-13(3)19-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,20) |
InChI Key |
XKRNNWRFYINSCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)OCC(C)C |
Origin of Product |
United States |
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